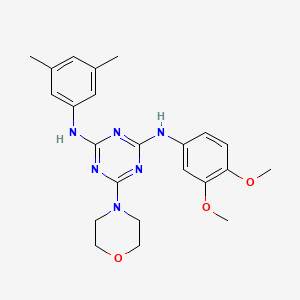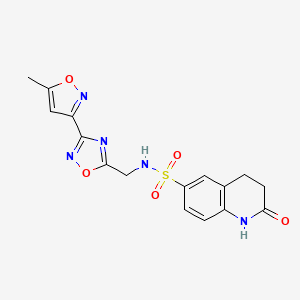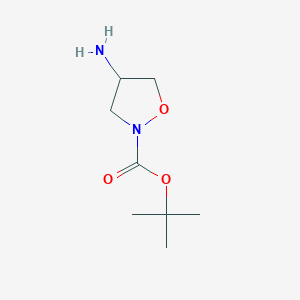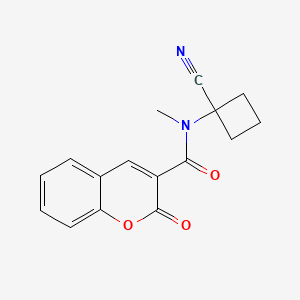
N2-(3,4-dimethoxyphenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The “N2-(3,4-dimethoxyphenyl)-N4-(3,5-dimethylphenyl)” part suggests that there are two phenyl rings attached to the triazine ring, one of which has two methoxy (OCH3) substituents, and the other has two methyl (CH3) substituents. The “6-morpholino” part suggests the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on triazine derivatives often focuses on their synthesis and structural characterization. For example, derivatives of 2,4-dimethoxy-1,3,5-triazine have been analyzed for their crystal structures, revealing different conformations and potential for further chemical modifications (Fridman, Kapon, & Kaftory, 2003). Such studies are foundational for understanding the chemical behavior and potential applications of triazine-based compounds.
Host Materials for OLEDs
Donor-substituted 1,3,5-triazines have been explored as host materials for blue phosphorescent organic light-emitting diodes (OLEDs). The modification of triazines with different substituents can significantly affect their optical and thermal properties, making them suitable for use in high-performance OLEDs (Rothmann et al., 2010).
Antimicrobial Activities
A study on the synthesis and biological activity of pyrimidine linked with morpholinophenyl derivatives highlighted their potential for significant larvicidal activity. This suggests that compounds with morpholine and triazine components could be valuable in developing new pesticides or antimicrobial agents (Gorle et al., 2016).
Polymer Synthesis
The incorporation of triazine units into polymers has been investigated for the development of materials with specific properties. For example, aromatic polyamides containing s-triazine rings and fluorene "cardo" groups have been synthesized, demonstrating solubility in polar solvents and thermal stability, which could be beneficial for advanced materials applications (Sagar, Shingte, Wadgaonkar, & Salunkhe, 2001).
Environmental Applications
The use of triazine derivatives in environmental applications, such as the removal of pesticides from wastewater, showcases the potential of these compounds in pollution control and water treatment technologies (Boudesocque et al., 2008).
Eigenschaften
IUPAC Name |
4-N-(3,4-dimethoxyphenyl)-2-N-(3,5-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-15-11-16(2)13-18(12-15)25-22-26-21(27-23(28-22)29-7-9-32-10-8-29)24-17-5-6-19(30-3)20(14-17)31-4/h5-6,11-14H,7-10H2,1-4H3,(H2,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITCQLAFBRTKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)OC)OC)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-N-[2-(morpholin-4-yl)-2-(oxolan-3-yl)ethyl]pyridazine-3-carboxamide](/img/structure/B2775065.png)
![N-(3-chlorophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2775066.png)


![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methanesulfonamidobenzoate](/img/structure/B2775072.png)
![2-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2775073.png)

![(Z)-8-(pyridin-4-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2775077.png)
![4-methyl-2-[4-(trifluoromethoxy)phenyl]-1(2H)-phthalazinone](/img/structure/B2775078.png)
![N-Cyclohexyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2775079.png)
![5-Fluoro-2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2775080.png)

![N-(4-chlorobenzyl)-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B2775083.png)
